molecular formula C15H16N2O4S B5060221 2-Methoxy-5-[(2-methylphenyl)sulfamoyl]benzamide

2-Methoxy-5-[(2-methylphenyl)sulfamoyl]benzamide

Cat. No.: B5060221
M. Wt: 320.4 g/mol
InChI Key: FCCJFICWBZOEPN-UHFFFAOYSA-N
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Description

2-Methoxy-5-[(2-methylphenyl)sulfamoyl]benzamide is a chemical compound known for its diverse applications in various fields, including pharmaceuticals and industrial chemistry. This compound is characterized by its unique structure, which includes a methoxy group, a sulfamoyl group, and a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-[(2-methylphenyl)sulfamoyl]benzamide typically involves multiple steps, including etherification, sulfonylation, amination, and esterification. The starting materials often include salicylic acid and methyl salicylate. The process begins with the etherification of phenol hydroxyl groups, followed by sulfonyl chloride treatment, amination, and finally esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-[(2-methylphenyl)sulfamoyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the methoxy group or the sulfamoyl group, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can target the sulfamoyl group, converting it into different functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the benzamide ring.

Scientific Research Applications

2-Methoxy-5-[(2-methylphenyl)sulfamoyl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-[(2-methylphenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, as an intermediate in the synthesis of sulpiride, it may interact with dopamine receptors, influencing neurotransmitter activity and providing antipsychotic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its versatile applications in various fields, particularly in pharmaceuticals and industrial chemistry. Its unique combination of functional groups allows for diverse chemical reactions and the synthesis of a wide range of products.

Properties

IUPAC Name

2-methoxy-5-[(2-methylphenyl)sulfamoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-10-5-3-4-6-13(10)17-22(19,20)11-7-8-14(21-2)12(9-11)15(16)18/h3-9,17H,1-2H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCJFICWBZOEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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